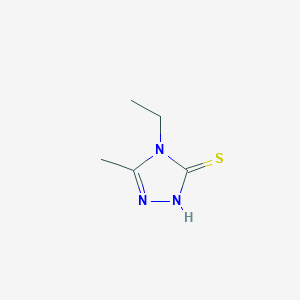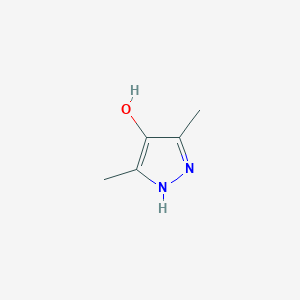
(R)-3-Amino-3-(3-cyanophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-3-Amino-3-(3-cyanophenyl)propanoic acid” is a chemical compound with the molecular formula C10H10N2O2 . It has an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .
Molecular Structure Analysis
The InChI code for “®-3-Amino-3-(3-cyanophenyl)propanoic acid” is 1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the amino and cyanophenyl groups.Physical And Chemical Properties Analysis
“®-3-Amino-3-(3-cyanophenyl)propanoic acid” is a white powder . It has a melting point of 223-227°C (dec.) . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
-
Synthesis of Symmetric Amino Acid Derivatives
- Application: Symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides such as dimer-type peptides, and modified peptides in which two amino acids are intramolecularly linked. They are also synthetic intermediates for the total synthesis of natural products and functional molecules .
- Method: These symmetric amino acid derivatives must be prepared based on organic synthesis. It is necessary to develop an optimal synthetic strategy for constructing the target symmetric amino acid derivative .
- Results: The synthesis of these derivatives can lead to the creation of new peptides and natural products .
-
- Application: The spontaneous amino–yne click reaction stands out among various established click reaction systems. It possesses extra merits, such as spontaneity of reactions, ubiquity of amines and cleavability of products with specific stimuli .
- Method: The amino–yne click reaction has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .
- Results: This reaction has been used in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation and synthesis of polymers with unique structures .
-
Dual Protection of Amino Functions Involving Boc
- Application: This process involves the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Method: Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Results: The dual protection of amines and amides can lead to new compounds with unique properties .
Safety And Hazards
Direcciones Futuras
As for the future directions of “®-3-Amino-3-(3-cyanophenyl)propanoic acid”, it’s difficult to predict without specific context. The compound could have potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties and reactivity .
Propiedades
IUPAC Name |
(3R)-3-amino-3-(3-cyanophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDIPCLABXNDE-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(=O)O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@H](CC(=O)O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375877 |
Source


|
| Record name | (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(3-cyanophenyl)propanoic acid | |
CAS RN |
761396-82-1 |
Source


|
| Record name | (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)




![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)


